molecular formula C20H40N4 B072176 1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine CAS No. 1166-64-9

1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine

Cat. No.: B072176
CAS No.: 1166-64-9
M. Wt: 336.6 g/mol
InChI Key: STMCRUBVLOKMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring with two methylamine groups attached at the 1 and 4 positions, and each methylamine group is further substituted with a 1-methylpiperid-4-yl group. The (E)- configuration indicates the specific geometric arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including catalytic hydrogenation of benzene or cyclohexene.

    Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.

    Substitution with 1-Methylpiperid-4-yl Groups: The final step involves the substitution of the methylamine groups with 1-methylpiperid-4-yl groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Amine Oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanebis(methylamine): Lacks the 1-methylpiperid-4-yl groups.

    N,N’-Bis(1-methylpiperid-4-yl)-1,4-cyclohexanebis(methanamine): A similar compound with slight structural variations.

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is unique due to its specific geometric configuration and the presence of both cyclohexane and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1166-64-9

Molecular Formula

C20H40N4

Molecular Weight

336.6 g/mol

IUPAC Name

1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine

InChI

InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3

InChI Key

STMCRUBVLOKMKB-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C

Canonical SMILES

CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C

1166-64-9

Synonyms

N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine)

Origin of Product

United States

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